Home > Products > Screening Compounds P61035 > Taurine chloroethylnitrosourea
Taurine chloroethylnitrosourea - 115700-21-5

Taurine chloroethylnitrosourea

Catalog Number: EVT-14428438
CAS Number: 115700-21-5
Molecular Formula: C5H10ClN3O5S
Molecular Weight: 259.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Taurine chloroethylnitrosourea is a compound that combines the properties of taurine, a naturally occurring amino sulfonic acid, with chloroethylnitrosourea, a chemical known for its application in chemotherapy. Taurine is widely distributed in animal tissues and plays critical roles in various physiological functions, including bile salt formation and osmoregulation. Chloroethylnitrosourea is recognized for its alkylating properties, which can interfere with DNA replication in cancer cells, making it a significant compound in oncological research and treatment strategies.

Source and Classification

Taurine chloroethylnitrosourea is synthesized from taurine and chloroethylamine, with the latter being a derivative of ethylene oxide. The compound is classified as an alkylating agent due to its ability to form covalent bonds with nucleophiles, particularly DNA. This classification places it among other similar compounds used in cancer therapy .

Synthesis Analysis

Methods

The synthesis of taurine chloroethylnitrosourea typically involves two main steps:

  1. Formation of an Intermediate: Taurine reacts with chloroethylamine under controlled conditions to form an intermediate compound.
  2. Nitrosylation: The intermediate is subsequently reacted with nitrosyl chloride to produce taurine chloroethylnitrosourea.

These reactions are often conducted in specialized reactors to ensure high purity and yield, particularly for industrial applications .

Technical Details

  • Reaction Conditions: The synthesis requires careful control of temperature and pH to prevent side reactions.
  • Reagents Used: Chloroethylamine and nitrosyl chloride are critical reagents in the synthesis process, necessitating safety precautions due to their hazardous nature.
Molecular Structure Analysis

Structure

The molecular structure of taurine chloroethylnitrosourea can be described by its molecular formula C5H10ClN3O5SC_5H_{10}ClN_3O_5S. The structure includes a taurine moiety linked to a chloroethylnitrosourea group, which imparts unique biochemical properties.

Data

  • Molecular Weight: 259.67 g/mol
  • IUPAC Name: 2-[[2-chloroethyl(nitroso)carbamoyl]amino]ethanesulfonic acid
  • InChI Key: CIBONNMMDHURPP-UHFFFAOYSA-N
  • Canonical SMILES: C(CS(=O)(=O)O)NC(=O)N(CCCl)N=O .
Chemical Reactions Analysis

Taurine chloroethylnitrosourea undergoes several notable chemical reactions:

  1. Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
  2. Reduction: Reduction reactions may yield amino derivatives.
  3. Substitution Reactions: The chloroethyl group can be substituted with various nucleophiles under specific conditions.

Common reagents utilized in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Mechanism of Action

The mechanism of action for taurine chloroethylnitrosourea primarily involves its alkylating properties. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and strand breaks. This disruption interferes with DNA replication and transcription processes, ultimately inducing cell death. The compound specifically targets rapidly dividing cells, making it particularly effective against cancer cells. Key molecular pathways activated include DNA damage response mechanisms and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; solubility data indicates 5-10 g/100 mL at 23.5 °C.
  • Melting Point: Greater than 300 °C (lit.)
  • Density: Approximately 1.00 g/mL at 20 °C
  • pH: 4.5-6.0 (25 °C, 0.5 M in water)

Chemical Properties

  • Stability: Stable under standard conditions but incompatible with strong oxidizing agents.
  • Reactivity: Exhibits alkylating behavior typical of nitrosoureas, which can lead to significant biological effects .
Applications

Taurine chloroethylnitrosourea has several scientific applications:

  1. Chemistry: Utilized as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
  2. Biology: Investigated for its effects on cellular processes; potential as a biochemical tool.
  3. Medicine: Explored for use in chemotherapy due to its ability to disrupt DNA replication in cancer cells.
  4. Industry: Employed in the development of new materials and as a precursor for other chemical compounds .
Introduction to Taurine Chloroethylnitrosourea in Oncology Research

Historical Context of Nitrosourea Derivatives in Chemotherapy

Nitrosoureas occupy a pivotal niche in the history of cancer chemotherapy. First-generation compounds like carmustine (BCNU) and lomustine (CCNU) gained prominence in the 1960s-70s due to their unique ability to cross the blood-brain barrier, making them invaluable for treating gliomas and other CNS malignancies [1] [6]. These lipophilic agents function as bifunctional alkylators, inducing DNA interstrand crosslinks via chloroethyl adducts, primarily at the O⁶-guanine position, alongside carbamoylation of proteins. Despite their clinical utility, their use was significantly hampered by dose-limiting hematological toxicities (notably delayed myelosuppression and cumulative thrombocytopenia) and hepatic and pulmonary complications with chronic administration [2] [6] [8]. The quest for derivatives with improved therapeutic indices drove the development of second-generation agents, including chlorozotocin (designed for reduced myelotoxicity) and ultimately, TCNU, synthesized through conjugation with taurine to leverage distinct cellular uptake pathways and potentially altered tissue distribution [2].

Table 1: Evolution of Key Nitrosourea Compounds

CompoundCode/BrandKey Structural FeaturePrimary Historical UseMajor Limitation
CarmustineBCNUChloroethyl + CyclohexylGliomas, LymphomasPulmonary fibrosis, Myelosuppression
LomustineCCNUChloroethyl + Cyclohexyl (oral)Hodgkin’s, Brain tumorsCumulative myelotoxicity
SemustineMeCCNUMethylated Cyclohexyl analogGI Cancers (historical)Renal toxicity
Chlorozotocin-Glucose-conjugatedExperimental (Pancreatic Ca)Limited efficacy
Taurine ChloroethylnitrosoureaTCNUTaurine-conjugated (2-Dimethylaminosulfonylethyl)Broad-spectrum experimental useMyelosuppression (reduced hepatic)

Rationale for Taurine Conjugation in Nitrosourea Design

The incorporation of taurine into the nitrosourea scaffold was driven by multifaceted biochemical reasoning. Taurine (2-aminoethanesulfonic acid), a ubiquitous endogenous compound, is the most abundant free amino acid in the mammalian central nervous system, retina, heart, and skeletal muscle [1]. Crucially, it is actively transported into cells via specific transporters, notably the TauT transporter (SLC6A6) [1] [9]. By conjugating the cytotoxic nitrosourea to taurine, researchers hypothesized that TCNU would be efficiently shuttled into cells overexpressing these transporters, potentially enhancing tumor uptake. Furthermore, taurine itself exhibits modulatory effects on cellular osmoregulation, calcium flux, and antioxidant defenses [1] [5]. Its metabolite, taurine chloramine (Tau-Cl), generated by neutrophil myeloperoxidase, demonstrated pro-apoptotic effects on lymphoma cells via induction of mitochondrial permeability transition and caspase activation [5]. This intrinsic bioactivity suggested the taurine moiety might contribute directly to the anti-neoplastic mechanism beyond merely serving as a carrier. The polar sulfonyl group in TCNU was also anticipated to modify pharmacokinetics, potentially reducing the extreme lipophilicity associated with BCNU/CCNU and thereby altering tissue distribution patterns [2] [8].

Clinical Motivation for TCNU Development: Addressing Limitations of Classical Nitrosoureas

TCNU emerged specifically to counter three critical shortcomings of classical nitrosoureas:

  • Reduced Non-Hematological Organ Toxicity: Chronic administration of BCNU and CCNU was associated with severe and sometimes fatal hepatic and pulmonary damage [2] [6]. Preclinical toxicology studies in rodents and dogs revealed a distinct advantage for TCNU: while it induced expected leucopenia and thrombocytopenia, it did not cause the chronic liver disturbances characteristic of CCNU [2]. This suggested a potentially safer profile for prolonged therapeutic regimens.

  • Improved Pharmacokinetics and Bioavailability: Classical nitrosoureas exhibited variable oral bioavailability and complex metabolic pathways. TCNU was designed for reliable oral administration. Pharmacokinetic studies in dogs demonstrated rapid absorption (mean absorption time ~22 minutes) with peak plasma levels achieved within 25 minutes after oral dosing. Its elimination half-life was short (~17 minutes) but crucially, oral administration yielded comparable systemic exposure to intravenous infusion, indicating excellent bioavailability [2]. This offered significant practical advantages for clinical use.

  • Overcoming Cellular Resistance Mechanisms: Tumor resistance to nitrosoureas often involves elevated levels of DNA repair enzymes, particularly O⁶-alkylguanine-DNA alkyltransferase (AGT, Mer+ phenotype). In vitro evaluations demonstrated that TCNU exhibited significantly greater cytotoxicity in Mer- cell lines (lacking AGT, e.g., Walker 256 rat breast carcinoma resistant to nitrogen mustards, human lung carcinoma A427) compared to Mer+ lines (e.g., Walker 256 wild-type, human lung carcinoma A549) [8]. Alkaline elution assays confirmed this correlated with TCNU's ability to induce DNA interstrand crosslinks in Mer- cells but not in Mer+ cells. This selectivity profile hinted at potential utility in tumors deficient in this specific DNA repair pathway. Furthermore, TCNU demonstrated potent carbamoylating activity, measured by inhibition of glutathione reductase, which was intermediate between chlorozotocin and CCNU [8]. Carbamoylation can inhibit key DNA repair enzymes, potentially synergizing with alkylation damage.

Table 2: Preclinical Profile of TCNU vs. Standard Nitrosoureas

PropertyTCNUBCNU/CCNUChlorozotocinEvidence (Source)
Oral Efficacy (L1210)Equal or superiorStandardInferiorBroad anti-tumor screens [2]
DNA Crosslinking (Mer-)StrongStrongModerateAlkaline elution assays [8]
DNA Crosslinking (Mer+)Weak/NoneWeak/NoneWeak/NoneAlkaline elution assays [8]
Carbamoylating ActivityIntermediate (CCNU > TCNU > Chloroz.)Strong (CCNU)WeakGlutathione reductase inhib. [8]
Major Preclinical ToxicityMyelosuppressionMyelosuppression, HepatotoxicityReduced myelosuppression3-month rodent/dog studies [2]
Taurine Transporter UptakePresumed (SLC6A6 mediated)NoNo (Glucose transporters)Rational design principle [1] [9]

Initial in vitro screening placed TCNU's cytotoxic potency against human small cell lung cancer (SCLC) cell lines as equivalent or slightly inferior to BCNU on a microgram-per-microgram basis [4]. However, its broader in vivo anti-tumor screen performance was compelling. TCNU and its metabolites demonstrated equal or better oral efficacy than BCNU, CCNU, MeCCNU, or chlorozotocin against a diverse panel of murine models, including L1210 leukemia, Walker 256 mammary carcinoma, Lewis Lung carcinoma, Harding-Passey melanoma, and colon carcinoma C26 [2]. This broad-spectrum activity, combined with its distinct toxicological and pharmacokinetic profile, solidified its status as a promising clinical candidate worthy of phase I evaluation [7]. Its development exemplifies the strategy of leveraging endogenous biomolecule transporters and bioactivity to refine potent cytotoxins into more tumor-selective agents. Future research directions involve elucidating the precise contribution of taurine transport to its tumor distribution and exploring its potential interaction with taurine metabolism within the tumor microenvironment, particularly given emerging evidence that taurine can fuel cancer metabolism in some myeloid malignancies [9].

Properties

CAS Number

115700-21-5

Product Name

Taurine chloroethylnitrosourea

IUPAC Name

2-[[2-chloroethyl(nitroso)carbamoyl]amino]ethanesulfonic acid

Molecular Formula

C5H10ClN3O5S

Molecular Weight

259.67 g/mol

InChI

InChI=1S/C5H10ClN3O5S/c6-1-3-9(8-11)5(10)7-2-4-15(12,13)14/h1-4H2,(H,7,10)(H,12,13,14)

InChI Key

CIBONNMMDHURPP-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)NC(=O)N(CCCl)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.